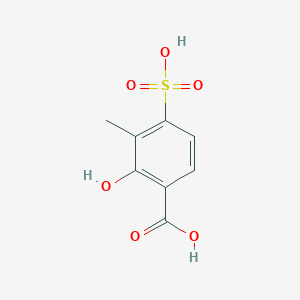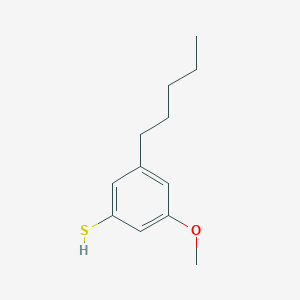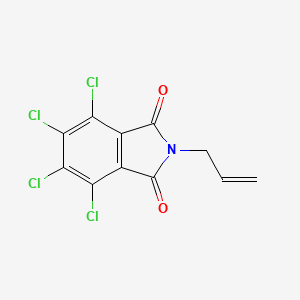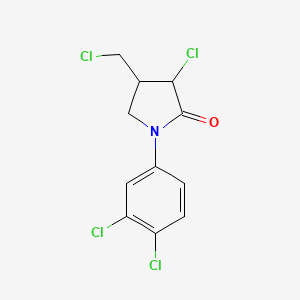![molecular formula C20H18 B14596484 2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene CAS No. 59252-60-7](/img/structure/B14596484.png)
2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene is a unique organic compound characterized by its bicyclic structure, which includes two phenyl groups attached at the 2 and 4 positions. This compound is of interest in various fields of chemistry due to its distinctive structural and reactive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene typically involves multiple steps. One common method starts with the preparation of a precursor compound, which is then subjected to a series of reactions to form the desired bicyclic structure. For example, the compound can be synthesized in four steps from a simpler bicyclic precursor .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a diketone, while reduction could produce a diol. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups, into the bicyclic structure .
科学的研究の応用
2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactivity of bicyclic systems.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
作用機序
The mechanism by which 2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene exerts its effects involves interactions with molecular targets and pathways. For instance, its reactivity can be attributed to the strain in its bicyclic structure, which makes it more susceptible to certain reactions. The phenyl groups also play a role in stabilizing intermediates during these reactions .
類似化合物との比較
Similar Compounds
Bicyclo[3.2.1]octa-2,6-diene: Lacks the phenyl groups, making it less reactive.
2,4-Diphenylbicyclo[2.2.2]octa-2,5-diene: Has a different bicyclic structure, leading to different reactivity and properties.
Uniqueness
2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene is unique due to its specific bicyclic structure with phenyl groups at the 2 and 4 positions. This configuration imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
59252-60-7 |
|---|---|
分子式 |
C20H18 |
分子量 |
258.4 g/mol |
IUPAC名 |
2,4-diphenylbicyclo[3.2.1]octa-2,6-diene |
InChI |
InChI=1S/C20H18/c1-3-7-15(8-4-1)19-14-20(16-9-5-2-6-10-16)18-12-11-17(19)13-18/h1-12,14,17-19H,13H2 |
InChIキー |
WUARONZVIPZTAF-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC1C(=CC2C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)


![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)

![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)

![(1S)-Bicyclo[3.2.1]octan-2-one](/img/structure/B14596437.png)
![1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene](/img/structure/B14596441.png)
![2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid](/img/structure/B14596443.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)

![1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene](/img/structure/B14596488.png)
